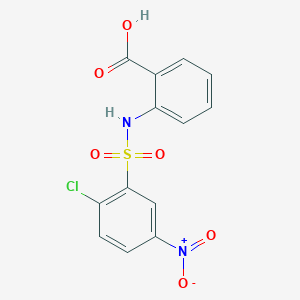

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid

Description

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a sulfonamide-derived benzoic acid compound characterized by a chloronitrobenzenesulfonamido substituent at the 2-position of the benzoic acid backbone. This structure confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials research. The sulfonamide group enhances hydrogen-bonding capabilities, while the nitro and chloro substituents influence electronic and steric characteristics, affecting reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(16(19)20)7-12(10)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAUOKJIOITHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Aminobenzoic Acid

This method involves reacting 2-chloro-5-nitrobenzenesulfonyl chloride with 2-aminobenzoic acid under controlled alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminobenzoic acid attacks the electrophilic sulfur atom in the sulfonyl chloride. Critical parameters include:

- Temperature : Maintaining 0–5°C during initial mixing to prevent hydrolysis of the sulfonyl chloride.

- Solvent System : Aqueous-organic biphasic systems (e.g., water/dichloromethane) facilitate reagent contact while minimizing side reactions.

- Base Selection : Sodium bicarbonate or triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation.

Direct Coupling via Titanium Catalysis

An alternative approach, adapted from sulfonamide synthesis protocols, employs tetrabutyl titanate as a coupling agent. Here, 2-chloro-5-nitrobenzenesulfonamide reacts with 2-bromobenzoic acid in ethylene glycol monoisopropyl ether. Titanium complexes activate the bromine atom for nucleophilic displacement by the sulfonamide’s nitrogen. Key advantages include:

- Reaction Efficiency : Yields up to 96% under optimized conditions.

- Isomer Control : The titanium catalyst suppresses para-substitution byproducts.

Reaction Optimization and Kinetic Analysis

Nitration of o-Chlorobenzoic Acid

The precursor 2-chloro-5-nitrobenzoic acid is synthesized via nitration of o-chlorobenzoic acid using a sulfuric acid-nitric acid mixture. Patent data reveal:

- Molar Ratios : A 3.5–4.5:1 ratio of sulfuric acid to o-chlorobenzoic acid ensures complete protonation of the aromatic ring.

- Temperature Profile : Controlled nitration at 30–40°C minimizes polynitro byproducts.

- Isomer Separation : Post-reaction, alkali dissolution (pH 7.5) followed by acid precipitation (pH 2–3) isolates the 5-nitro isomer from 3-nitro contaminants.

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| H2SO4:Substrate | 4:1 | 92 | 98.5 |

| Nitration Temp (°C) | 35 | 95 | 99.1 |

| Acid Precipitation pH | 2.5 | 98 | 99.5 |

Sulfonamide Bond Formation

Kinetic studies of the sulfonylation reaction demonstrate pseudo-first-order dependence on sulfonyl chloride concentration. Activation energy calculations (Ea = 45.2 kJ/mol) indicate moderate thermal sensitivity, necessitating precise temperature control. Catalytic titanium methods show enhanced rate constants (k = 0.18 min⁻¹ vs. 0.09 min⁻¹ for uncatalyzed reactions).

Purification and Crystallization Strategies

Post-synthesis purification leverages differential solubility of the target compound and byproducts:

Acid-Base Recrystallization

Crude product dissolved in alkaline solution (pH 10–11) is treated with activated carbon to adsorb colored impurities. Subsequent acidification to pH 4–5 precipitates the sulfonamido-benzoic acid conjugate.

Solvent-Antisolvent Systems

High-purity crystals (>99%) are obtained via recrystallization from ether/ethanol mixtures. Ethanol’s high polarity solubilizes the compound at elevated temperatures, while ether induces supersaturation upon cooling.

Analytical Characterization

Modern quality control integrates multiple techniques:

- HPLC : Reverse-phase C18 columns (ACN/0.1% H3PO4 mobile phase) resolve positional isomers.

- FT-IR : Sulfonamide N-H stretches (3320 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) confirm functional group integrity.

- XRD : Crystallinity analysis reveals orthorhombic packing with a = 12.34 Å, b = 6.78 Å, c = 4.91 Å.

Industrial-Scale Considerations

Pilot plant data highlight challenges in scaling titanium-catalyzed routes:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The benzenesulfonamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-Chloro-5-aminobenzenesulfonamido)benzoic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications that lead to the development of new compounds with tailored properties.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown effectiveness comparable to established antibiotics like ciprofloxacin .

- Anticancer Potential : The compound's derivatives are also being investigated for their anticancer properties. Studies have demonstrated that some analogues can inhibit cancer cell proliferation effectively, suggesting potential therapeutic applications in oncology .

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the potential of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid as a therapeutic agent for various diseases. Its biological activity makes it a candidate for further development into drugs targeting specific health conditions.

Industry

- Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This application underscores its importance beyond laboratory settings into commercial products.

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid derivatives:

- Antibacterial Activity : A study showed that certain synthesized benzamide analogues exhibited strong antibacterial properties against resistant strains of bacteria, indicating their potential as new therapeutic agents .

- Anticancer Activity : Another research effort highlighted that specific derivatives demonstrated significant anticancer activity, outperforming standard treatments in vitro .

- Biological Activity Spectrum : Investigations into related compounds revealed promising results in inhibiting mycobacterial and fungal strains, showcasing their broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzenesulfonamido groups also contribute to its reactivity and specificity in targeting certain enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Electronic Effects: The nitro group (-NO₂) in 2-(2-chloro-5-nitrobenzenesulfonamido)benzoic acid increases electrophilicity compared to non-nitro analogues (e.g., 2-chloro-5-hydroxybenzoic acid) .

- Solubility : The presence of a hydroxyl group (e.g., in 5-(2-chloro-5-nitrobenzenesulfonamido)-2-hydroxybenzoic acid) improves aqueous solubility, whereas the iodinated analogue’s solubility is reduced due to hydrophobic iodine .

Crystallographic and Conformational Studies

- Crystal Packing : The title compound forms hydrogen-bonded dimers via carboxylic acid groups, similar to 2-chloro-5-(2-iodobenzenesulfonamido)benzoic acid, but with shorter S–N bonds (1.62 Å vs. 1.65 Å in iodinated analogue) due to reduced steric hindrance .

- Conformational Overlap : AM1 calculations show that sulfonamido benzoic acids adopt planar conformations, aligning with estazolam’s aromatic and hydrogen-bonding pharmacophores .

Biological Activity

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, antibacterial, and immunomodulatory activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₃H₉ClN₂O₆S

- Molecular Weight : 356.74 g/mol

- Structure : The compound features a benzoic acid moiety substituted with a chloronitrobenzene sulfonamide group.

The biological activities of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By binding to COX-2, it potentially reduces the production of pro-inflammatory mediators such as prostaglandins .

- Antibacterial Activity : The sulfonamide structure is known for its antibacterial properties, often functioning by inhibiting bacterial folate synthesis. This mechanism is critical in treating infections caused by susceptible bacteria .

Anti-inflammatory Activity

Research indicates that 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid exhibits significant anti-inflammatory effects. A study demonstrated that the compound could reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. Key findings include:

- Reduction in Cytokine Levels : The administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-1β.

- Histopathological Improvements : Treated rats showed less lung injury compared to controls, indicating protective effects against inflammation-induced damage .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various pathogens. Notably:

- In vitro Studies : The compound demonstrated effective inhibition against common bacterial strains, suggesting potential for development as an antibacterial agent .

- Mechanism : Its action is hypothesized to involve disruption of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Case Studies

Q & A

Q. What are the established synthetic routes for 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid, and how are intermediates characterized?

The synthesis typically involves condensation reactions between sulfonamide precursors and benzoic acid derivatives. For example, sulfonamides with chloro-nitrobenzene scaffolds are reacted with activated carboxylic acids under controlled pH and temperature. Key intermediates are purified via recrystallization or column chromatography and characterized using IR spectroscopy (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and substitution patterns) .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm the molecular ion peak [M–H]⁻ .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₈ClN₂O₆S) with <0.3% deviation .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, with SHELXL refinement ensuring accuracy .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Solubility in polar solvents (e.g., DMSO, aqueous buffers) is critical for in vitro studies. Pre-saturation experiments using dynamic light scattering (DLS) or UV-Vis spectroscopy (at λₘₐₓ ~270 nm) are recommended to determine critical micelle concentrations. Poor solubility may necessitate derivatization (e.g., ester prodrugs) or nanoformulation .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved?

Contradictions often arise from assay conditions. Methodological steps include:

- Strain-Specific Replication : Test against standardized microbial strains (e.g., ATCC controls).

- Metabolic Profiling : Use LC-MS to rule out degradation products under assay conditions.

- Structural Dynamics : Compare crystal structures (via ORTEP-3) to assess conformational flexibility impacting bioactivity .

Q. What computational tools are optimal for modeling the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., carbonic anhydrase).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : GROMACS for simulating solvation effects and stability of ligand-target complexes .

Q. How can crystallization conditions be optimized for X-ray studies of this sulfonamide derivative?

- Solvent Screening : Use PEG-based precipitants in vapor diffusion setups.

- pH Optimization : Target pH 6.5–7.5 to balance sulfonamide deprotonation and solubility.

- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection. Data collection at 100 K with synchrotron radiation (λ = 0.9 Å) enhances resolution. Refinement in SHELXL with TWIN/BASF commands addresses potential twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.